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Abstract

AVN-492 is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 6 (5-
HT6R), a promising target for the symptomatic treatment of cognitive deficits in
neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.
[1][2] Preclinical evaluations have demonstrated its potential to improve memory and learning,
alongside a favorable pharmacokinetic and safety profile.[1][3] This document provides detailed
application notes and experimental protocols for the preclinical and clinical investigation of
AVN-492, intended to guide researchers in further exploring its therapeutic potential.

Introduction

The 5-HT6 receptor is almost exclusively expressed in the central nervous system, where it
modulates the activity of multiple neurotransmitter systems, including cholinergic and
glutamatergic pathways, which are crucial for cognitive function. Antagonism of the 5-HT6
receptor has been shown to enhance cognitive performance in various preclinical models.
AVN-492 has emerged as a compelling drug candidate due to its picomolar affinity for the 5-
HT6R and high selectivity over other serotonin receptor subtypes and other central nervous
system targets.[1] This high selectivity minimizes the potential for off-target effects, a desirable
characteristic for a therapeutic agent. Preclinical studies have demonstrated the efficacy of
AVN-492 in animal models of anxiety and cognitive impairment. Furthermore, AVN-492 has
advanced to Phase | clinical trials, indicating its potential for human therapeutic use.
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Physicochemical Properties

A summary of the key physicochemical properties of AVN-492 is presented in Table 1. This
information is crucial for formulation development and for understanding its behavior in
biological systems.

Property Value Reference
Molecular Weight 459.5 g/mol

LogP 3.8

pKa 7.2

Solubility (pH 7.4) <0.01 mg/mL

In Vitro Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of AVN-492 for the human 5-HT6
receptor expressed in a recombinant cell line.

Objective: To quantify the competitive binding of AVN-492 to the 5-HT6 receptor.

Materials:

HEK?293 cells stably expressing the human 5-HT6 receptor

e [3H]-LSD (radioligand)

e AVN-492 (test compound)

e Unlabeled serotonin (for non-specific binding determination)

¢ Binding buffer (50 mM Tris-HCI, 10 mM MgClz, 0.5 mM EDTA, pH 7.4)
 Scintillation fluid

e Glass fiber filters
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96-well plates

Scintillation counter

Protocol:

Prepare cell membranes from HEK293-h5-HT6R cells.

In a 96-well plate, add 50 pL of binding buffer, 25 pL of [2H]-LSD (final concentration ~1 nM),
and 25 pL of varying concentrations of AVN-492 (e.g., 10712 to 10—> M).

For total binding, add 25 pL of binding buffer instead of the test compound.

For non-specific binding, add 25 pL of unlabeled serotonin (final concentration ~10 uM).
Add 100 pL of the cell membrane preparation to each well.

Incubate the plate at 37°C for 60 minutes.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

Wash the filters three times with ice-cold binding buffer.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a
scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Determine the ICso value from the concentration-response curve and calculate the Ki using
the Cheng-Prusoff equation.

Functional Antagonism Assay (CAMP Accumulation)

This protocol assesses the functional antagonist activity of AVN-492 at the 5-HT6 receptor by

measuring its ability to inhibit serotonin-induced cyclic adenosine monophosphate (CAMP)

production.

Objective: To determine the potency of AVN-492 in blocking 5-HT6 receptor signaling.
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Materials:

HEK293 cells stably expressing the human 5-HT6 receptor

Serotonin (agonist)

AVN-492 (test compound)

Stimulation buffer (e.g., HBSS with 500 puM IBMX)

CAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

96-well cell culture plates

Protocol:

Seed HEK293-h5-HT6R cells in 96-well plates and grow to ~80% confluency.

Wash the cells with stimulation buffer.

Pre-incubate the cells with varying concentrations of AVN-492 for 15-30 minutes at 37°C.

Add serotonin at a concentration that elicits a submaximal response (e.g., ECso) to all wells
except the basal control.

Incubate for 30 minutes at 37°C.

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's
protocol for the chosen cAMP assay Kkit.

Generate a concentration-response curve for AVN-492's inhibition of serotonin-induced
CAMP production and determine its ICso value.

In Vivo Protocols
Pharmacokinetic Studies in Rodents

This protocol outlines the procedure for evaluating the pharmacokinetic profile of AVN-492 in

rats and mice.
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Objective: To determine the absorption, distribution, metabolism, and excretion (ADME)
properties of AVN-492.

Animals:
o Male Wistar rats (200-250 g)
e Male CD-1 mice (25-30 g)

Protocol:

Administer AVN-492 intravenously (1V) or orally (PO) at desired doses.

e At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood
samples via cardiac puncture or tail vein sampling into heparinized tubes.

» For brain and cerebrospinal fluid (CSF) analysis, euthanize the animals at the specified time
points.

e Collect CSF from the cisterna magna.

o Perfuse the animals with saline and collect the brain.
e Process the blood samples to obtain plasma.

e Homogenize the brain tissue.

o Extract AVN-492 from plasma, CSF, and brain homogenates using an appropriate organic
solvent (e.g., acetonitrile).

e Quantify the concentration of AVN-492 in the samples using a validated analytical method,
such as LC-MS/MS.

o Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, brain-to-
plasma ratio).

Elevated Plus-Maze Test for Anxiolytic Activity

This protocol is used to assess the anxiolytic-like effects of AVN-492 in rats.
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Objective: To evaluate the potential of AVN-492 to reduce anxiety-like behavior.

Apparatus:

e Aplus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Animals:

o Male Wistar rats (200-250 g)

Protocol:

o Administer AVN-492 or vehicle orally 60 minutes before the test.

o Place the rat in the center of the maze, facing an open arm.

» Allow the rat to explore the maze for 5 minutes.

e Record the session using a video camera.

e Analyze the video to score the following parameters:

o

Time spent in the open arms

[e]

Time spent in the closed arms

o

Number of entries into the open arms

Number of entries into the closed arms

[¢]

e Anincrease in the time spent and the number of entries into the open arms is indicative of an
anxiolytic effect.

Passive Avoidance Test for Memory Enhancement

This protocol evaluates the ability of AVN-492 to reverse scopolamine-induced memory deficits
in mice.

Objective: To assess the pro-cognitive effects of AVN-492.
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Apparatus:

o Atwo-compartment box with a light and a dark chamber, separated by a guillotine door. The
floor of the dark chamber can deliver a mild electric shock.

Animals:

e Male CD-1 mice (25-30 g)

Protocol:

e Training Day:

o

Place the mouse in the light compartment.

[¢]

After a brief habituation period, the door to the dark compartment opens.

[e]

When the mouse enters the dark compartment, the door closes, and a mild foot shock is
delivered.

[¢]

Remove the mouse from the apparatus.
o Testing Day (24 hours later):
o Administer scopolamine (to induce amnesia) followed by AVN-492 or vehicle.
o Place the mouse back in the light compartment.
o Open the door to the dark compartment.
o Measure the latency to enter the dark compartment (step-through latency).

o Alonger step-through latency in the AVN-492 treated group compared to the scopolamine-
only group indicates a reversal of the memory deficit.

Clinical Trial Protocol (Phase | - General Overview)

A specific, detailed protocol for the Phase | clinical trial of AVN-492 is not publicly available.
However, a typical Phase | study for a novel 5-HT6 receptor antagonist would generally follow
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the structure outlined below.

Title: A Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose
Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of AVN-492 in Healthy
Volunteers.

Objectives:

e Primary: To assess the safety and tolerability of single and multiple ascending doses of AVN-
492 in healthy subjects.

e Secondary: To characterize the pharmacokinetic profile of AVN-492 and its metabolites after
single and multiple doses.

Study Design:

o Part 1: Single Ascending Dose (SAD): Cohorts of healthy volunteers receive a single oral
dose of AVN-492 or placebo. Doses are escalated in subsequent cohorts based on safety
and tolerability data from the previous cohort.

o Part 2: Multiple Ascending Dose (MAD): Cohorts of healthy volunteers receive multiple oral
doses of AVN-492 or placebo over a specified period (e.g., 7-14 days). Dose escalation
proceeds based on safety data.

Inclusion Criteria:

¢ Healthy male and female subjects, typically aged 18-55 years.

e Body mass index (BMI) within a healthy range.

» No clinically significant abnormalities in medical history, physical examination, vital signs,
ECG, and clinical laboratory tests.

Exclusion Criteria:

 History or presence of any clinically significant disease or disorder.
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e Use of any prescription or over-the-counter medications that could interfere with the study
drug.

 History of alcohol or drug abuse.
e Pregnancy or lactation.
Assessments:

o Safety: Monitoring of adverse events, vital signs, 12-lead ECGs, and clinical laboratory
parameters (hematology, biochemistry, urinalysis).

o Pharmacokinetics: Serial blood and urine samples collected at predefined time points to
measure the concentrations of AVN-492 and its potential metabolites.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of AVN-492.

Table 2: In Vitro Binding Affinity and Functional Potency of AVN-492

Target Assay Type Parameter Value Reference

Radioligand
Human 5-HT6R Binding ([3H]- Ki 91 pM
LSD)

Radioligand
Human 5-HT2BR  Binding ([*H]- Ki 170 nM
LSD)

cAMP Functional
Human 5-HT6R ICso ~1 nM
Assay

Table 3: In Vivo Pharmacokinetic Parameters of AVN-492 in Rodents
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AUC Brain/PI
] Dose Cmax Tmax Referen
Species Route (ng-hIm  asma
(mglkg) (ng/mL) (h) . ce

L) Ratio
Rat PO 1 55 1 180 ~0.15
Rat PO 10 450 1 1500 ~0.15
Mouse \Y 2 - - ~0.13
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Caption: Signaling pathway of AVN-492 as a 5-HT6 receptor antagonist.
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Caption: Logical workflow for the experimental evaluation of AVN-492.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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